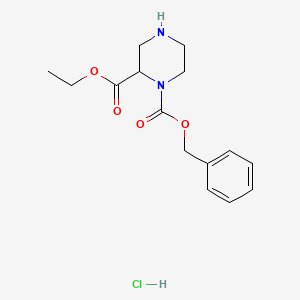

1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride

CAS No.: 2177257-75-7

Cat. No.: VC5504810

Molecular Formula: C15H21ClN2O4

Molecular Weight: 328.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2177257-75-7 |

|---|---|

| Molecular Formula | C15H21ClN2O4 |

| Molecular Weight | 328.79 |

| IUPAC Name | 1-O-benzyl 2-O-ethyl piperazine-1,2-dicarboxylate;hydrochloride |

| Standard InChI | InChI=1S/C15H20N2O4.ClH/c1-2-20-14(18)13-10-16-8-9-17(13)15(19)21-11-12-6-4-3-5-7-12;/h3-7,13,16H,2,8-11H2,1H3;1H |

| Standard InChI Key | IDCOXVBMUFVKMM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a six-membered piperazine ring, where one nitrogen atom is bonded to a benzyloxycarbonyl (Cbz) group, and the adjacent nitrogen is linked to an ethyl carboxylate moiety. The hydrochloride salt formation occurs via protonation of the secondary amine, yielding a crystalline solid suitable for storage and reactivity .

Key structural descriptors:

-

IUPAC Name: 1-O-benzyl 2-O-ethyl piperazine-1,2-dicarboxylate hydrochloride

-

Stereochemistry: The (R)-enantiomer is documented under CAS 1217663-03-0, highlighting its chiral center at the second carbon of the piperazine ring .

-

SMILES Notation:

Comparative Analysis with Analogous Derivatives

Piperazine derivatives exhibit structural tunability through alkyl and aryl substitutions. For instance, replacing the ethyl group with a methyl group yields 1-benzyl 2-methyl piperazine-1,2-dicarboxylate (CAS 126937-43-7), which has a lower molecular weight (278.31 g/mol) and altered physicochemical properties .

| Property | 1-Benzyl 2-Ethyl Derivative | 1-Benzyl 2-Methyl Derivative |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 328.79 | 278.31 |

| Boiling Point (°C) | Not reported | 406.5 ± 45.0 |

| Density (g/cm³) | Not reported | 1.2 ± 0.1 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with piperazine, which undergoes sequential N-functionalization:

-

Benzylation: Reaction with benzyl chloroformate introduces the Cbz protecting group at one nitrogen.

-

Ethylation: The second nitrogen is derivatized with ethyl chloroformate, forming the dicarboxylate structure.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving stability .

Optimization Challenges

-

Selectivity: Ensuring mono-substitution at each nitrogen requires controlled stoichiometry and temperature.

-

Purification: Chromatographic techniques are often necessary to isolate the hydrochloride salt from byproducts.

Physicochemical Properties

Solubility Profile

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Piperazine derivatives are pivotal in constructing pharmacophores for antipsychotics, antifungals, and antivirals. The ethyl carboxylate group in this compound offers a handle for further functionalization via hydrolysis or amidation .

Case Study: Chiral Building Block

The (R)-enantiomer (CAS 1217663-03-0) is employed in asymmetric synthesis to produce enantiomerically pure therapeutics, reducing off-target effects in drug candidates .

Recent Advances and Research Directions

Exploration of Bioactivity

Recent studies (2024–2025) focus on modifying the ethyl group to enhance binding affinity to neurological targets, though clinical data remain preliminary .

Green Chemistry Initiatives

Efforts to replace chloroformate reagents with less toxic alternatives (e.g., carbonate esters) aim to reduce environmental impact during synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume